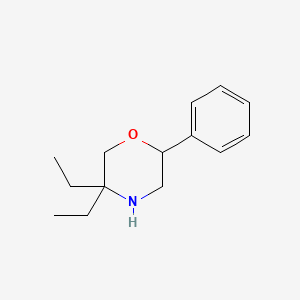
5,5-Diethyl-2-phenylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethyl-2-phenylmorpholine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-phenylmorpholine typically involves the reaction of morpholine with diethyl ketone and phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent . The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
5,5-Diethyl-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmorpholine derivatives.
科学研究应用
5,5-Diethyl-2-phenylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5,5-Diethyl-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes .
相似化合物的比较
Similar Compounds
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine (Phenmetrazine)
- 2-Phenyl-3,4-dimethylmorpholine (Phendimetrazine)
- 2-Phenyl-5-methylmorpholine (Isophenmetrazine)
- 2-Phenyl-3-ethylmorpholine (Phenetrazine)
Uniqueness
5,5-Diethyl-2-phenylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
生物活性
5,5-Diethyl-2-phenylmorpholine is a compound that has garnered attention in various fields of biological research due to its structural properties and potential applications. This article explores the biological activity of this morpholine derivative, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its morpholine ring structure, which is substituted with two ethyl groups at the 5-position and a phenyl group at the 2-position. Its molecular formula is C13H17N, and it has a molecular weight of approximately 203.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with morpholine structures exhibit significant antimicrobial activity. In particular, derivatives similar to this compound have demonstrated efficacy against various bacterial strains. A study highlighted that certain morpholine derivatives retained good minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, suggesting potential use in antitubercular therapies .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The morpholine ring may facilitate interactions with bacterial cell membranes or enzymes critical for bacterial survival. This interaction can disrupt normal cellular processes, leading to bactericidal effects.
Case Studies and Research Findings
- Antitubercular Activity : A series of studies focused on the synthesis of nitrofuran isoxazolines revealed that morpholine-containing compounds exhibited improved pharmacokinetic properties and significant antitubercular activity. These studies emphasized the importance of structural modifications in enhancing biological efficacy .
- Pharmacokinetics : In vivo studies showed that certain morpholine derivatives had high oral bioavailability and favorable pharmacokinetic profiles. For instance, compounds derived from morpholines demonstrated high systemic exposure and longer half-lives compared to traditional antibiotics like linezolid .
- Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of morpholine derivatives. Preliminary results indicate that while some derivatives exhibit antimicrobial properties, they also require careful consideration regarding their toxicity and metabolic stability .
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
5,5-diethyl-2-phenylmorpholine |
InChI |
InChI=1S/C14H21NO/c1-3-14(4-2)11-16-13(10-15-14)12-8-6-5-7-9-12/h5-9,13,15H,3-4,10-11H2,1-2H3 |
InChI 键 |
VOFWWBJAVLDCGE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(CN1)C2=CC=CC=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















